molecular formula C13H10N2OS2 B186245 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- CAS No. 116171-03-0

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-

Cat. No. B186245
M. Wt: 274.4 g/mol
InChI Key: JZBHTUZPSRFSMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Thiophenecarbonitrile can be used to synthesize 2,4-dinaphthyl-3-cyanothiophene via reaction with iodonaphthalene . It can also be used to synthesize 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, which is a building block for the synthesis of new alternating (3-alkyl/3-cyano)thiophene copolymers .


Molecular Structure Analysis

The molecular structure of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- can be represented by the SMILES string N#Cc1ccsc1 . The InChI representation is InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-” include a refractive index of n20/D 1.5630 (lit.), a boiling point of 82 °C/10 mmHg (lit.), and a density of 1.2 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thiophene Derivatives in Cancer Research

Thiophene derivatives, including structures similar to 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-, have been evaluated for their potential carcinogenicity and biological activity. Studies have synthesized thiophene analogues of known carcinogens to assess their carcinogenic potential in vitro, revealing insights into their chemical and biological behaviors. This research is vital for understanding the carcinogenic risks and designing safer compounds for pharmaceutical use (Ashby et al., 1978).

Role in Pharmaceutical Development

The synthesis and evaluation of thiophene derivatives extend to their application in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, making them significant in drug discovery and development. Research has highlighted the importance of thiophene compounds in creating new therapeutic agents with potential applications in treating various diseases due to their versatile chemical structures (Rosales-Hernández et al., 2022).

Thiophene Derivatives in Organic Synthesis

Thiophene derivatives are also prominent in organic synthesis, serving as crucial intermediates for developing organic materials, agrochemicals, flavors, and dyes. Their wide range of applications across different fields is attributed to their electronic properties and versatility as intermediates. The continued exploration and synthesis of thiophene derivatives are essential for advancing organic chemistry and material science (Xuan, 2020).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation of thiophene derivatives, such as those found in petroleum, highlights the importance of understanding the fate of these compounds in contaminated environments. Studies on the biodegradation of thiophene compounds like dibenzothiophene provide insights into the metabolic pathways and potential environmental risks associated with their presence in fossil fuels (Kropp & Fedorak, 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary measures include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHTUZPSRFSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356099
Record name 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-

CAS RN

116171-03-0
Record name 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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